![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on synthesizing novel compounds with structural similarities to the mentioned compound. For instance, studies on the synthesis of polycyclic systems containing 1,2,4-oxadiazole ring, which are related to the compound , have been reported. These compounds' structures were confirmed using various spectroscopic methods (Kharchenko et al., 2008).
The compound has been used in the development of new synthetic methodologies. A study on the intramolecular reaction of oxime ethers and cyclopropane diesters, leading to the formation of substituted pyrrolo-isoxazolidines, a motif related to the compound, highlights this aspect (Jackson et al., 2008).
Biological Activity and Pharmaceutical Applications
Compounds structurally similar to "5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide" have been studied for their potential biological activities. For instance, a study on pyrazolopyrimidines derivatives showcased their anticancer and anti-5-lipoxygenase properties, indicating a potential for pharmaceutical applications (Rahmouni et al., 2016).
The compound's structural motif has been explored in the context of antimycobacterial activities. Research on pyridines and pyrazines substituted with similar heterocyclic structures has shown effectiveness against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment (Gezginci et al., 1998).
Chemotherapeutic Applications
- The compound and its derivatives have been explored for their chemotherapeutic potential. Synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, bearing structural resemblance, showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential use in cancer therapy (Hassan et al., 2014).
Drug Metabolism and Pharmacokinetics
- The compound's structural class has been studied in terms of drug metabolism, particularly focusing on reducing metabolism mediated by aldehyde oxidase (AO). This is crucial for enhancing the pharmacokinetic profile of drugs that contain this structural motif (Linton et al., 2011).
properties
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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